3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical properties and reactivity. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine typically involves the introduction of the difluoromethyl group into the molecular structure. One common method is the difluoromethylation of suitable precursors using difluoromethylating agents. The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired transformation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4,4-dimethylpentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the difluoromethyl group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4,4-dimethylpentan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of key enzymes or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethylated heterocyclic acids: Employed in the development of succinate dehydrogenase inhibitors.
N-Difluoromethyl amides: Utilized in various chemical and pharmaceutical applications.
Uniqueness
3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride stands out due to its specific structural features and the presence of the difluoromethyl group, which imparts unique chemical properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields highlight its significance .
Properties
IUPAC Name |
3-(difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F2N.ClH/c1-8(2,3)6(4-5-11)7(9)10;/h6-7H,4-5,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGILYYVEDQQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.